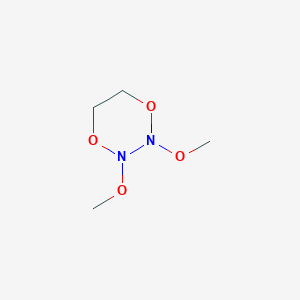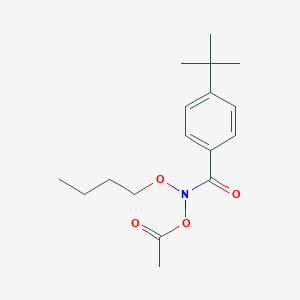
N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide, also known as DMTB, is a synthetic compound that has recently gained attention in the field of scientific research due to its potential therapeutic applications. DMTB is a derivative of salicylic acid and has been shown to possess anti-inflammatory and analgesic properties.
Mécanisme D'action
The exact mechanism of action of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has also been shown to activate the Nrf2 pathway, which plays a role in regulating cellular responses to oxidative stress.
Effets Biochimiques Et Physiologiques
N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has been shown to have antioxidant properties and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory and analgesic agents. However, one limitation is that N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide is not water-soluble, which can make it difficult to administer in certain experimental settings.
Orientations Futures
Future research on N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide could focus on its potential therapeutic applications in the treatment of various inflammatory diseases and cancer. Additionally, further studies could explore the mechanisms of action of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide and its potential interactions with other drugs. Finally, research could be conducted to improve the synthesis method of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide and increase its yield.
In conclusion, N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide is a synthetic compound that has shown potential therapeutic applications in various fields of scientific research. Its anti-inflammatory, analgesic, and anticancer properties make it an interesting compound for further study. Future research could focus on its potential therapeutic applications, mechanisms of action, and synthesis optimization.
Méthodes De Synthèse
The synthesis of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide involves the reaction of 4-tert-butylbenzoic acid with acetic anhydride and butanol in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide can be improved through optimization of reaction conditions, such as temperature and reaction time.
Applications De Recherche Scientifique
N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has been studied for its potential therapeutic applications in various fields of scientific research. In the field of cancer research, N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory and analgesic agent in the treatment of inflammatory diseases such as arthritis.
Propriétés
Numéro CAS |
145142-71-8 |
|---|---|
Nom du produit |
N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide |
Formule moléculaire |
C17H25NO4 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
[butoxy-(4-tert-butylbenzoyl)amino] acetate |
InChI |
InChI=1S/C17H25NO4/c1-6-7-12-21-18(22-13(2)19)16(20)14-8-10-15(11-9-14)17(3,4)5/h8-11H,6-7,12H2,1-5H3 |
Clé InChI |
AFQAIJFWMTYTFR-UHFFFAOYSA-N |
SMILES |
CCCCON(C(=O)C1=CC=C(C=C1)C(C)(C)C)OC(=O)C |
SMILES canonique |
CCCCON(C(=O)C1=CC=C(C=C1)C(C)(C)C)OC(=O)C |
Autres numéros CAS |
145142-71-8 |
Synonymes |
[butoxy-(4-tert-butylbenzoyl)amino] acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



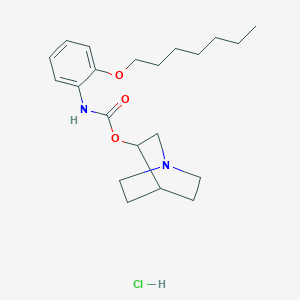

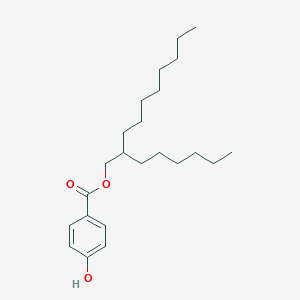
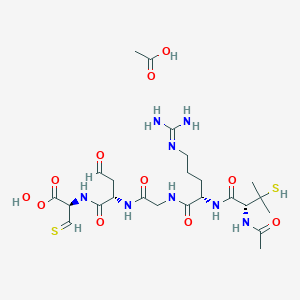
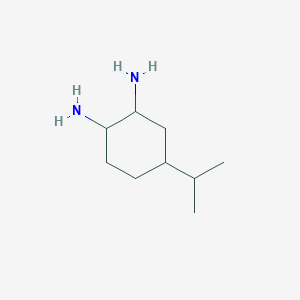




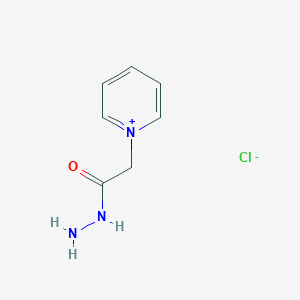

![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)

